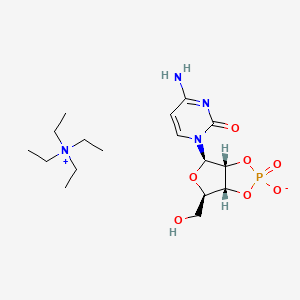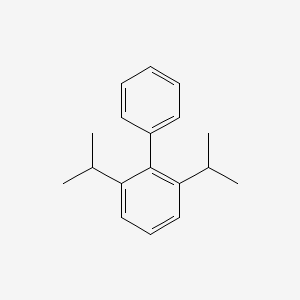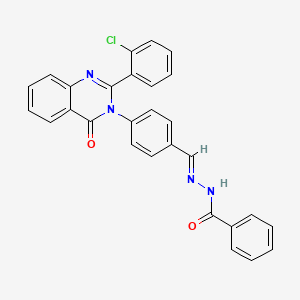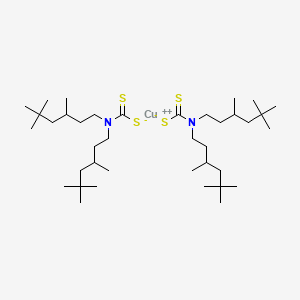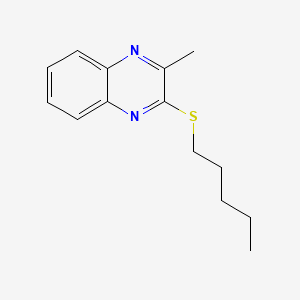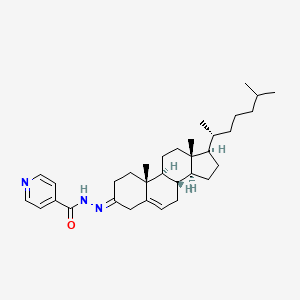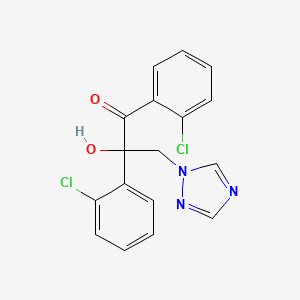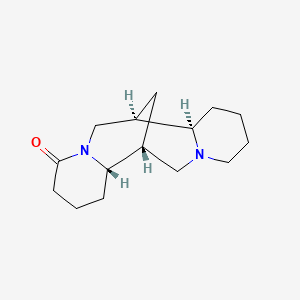![molecular formula C33H51Cl2NO B12686355 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-46-1](/img/structure/B12686355.png)
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines a cyclohexylphenolate moiety with a dichlorophenylmethyl-dodecyl-dimethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps, including the preparation of the cyclohexylphenolate and the dichlorophenylmethyl-dodecyl-dimethylazanium components. The cyclohexylphenolate can be synthesized through nucleophilic aromatic substitution reactions, where a cyclohexyl group is introduced to a phenol derivative under basic conditions . The dichlorophenylmethyl-dodecyl-dimethylazanium component can be prepared through a series of alkylation and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane components to alter cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexylphenolate derivatives and dichlorophenylmethyl-dodecyl-dimethylazanium analogs. Examples include:
- Cyclohexylphenol
- Dichlorophenylmethyl-dodecyl-dimethylammonium
Uniqueness
What sets 2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and interactions.
Propiedades
Número CAS |
85940-46-1 |
|---|---|
Fórmula molecular |
C33H51Cl2NO |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C12H16O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h13-15,17-18H,4-12,16,19H2,1-3H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
Clave InChI |
HZSWJLBJXNROAR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



